(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride
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Overview
Description
(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Preparation Methods
The synthesis of (+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride typically involves the chlorination of deuterated propionic acid derivatives. One common method includes the reaction of deuterated propionic acid with thionyl chloride (SOCl2) under reflux conditions, resulting in the formation of the desired acyl chloride . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form deuterated propionic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride has several applications in scientific research:
Biology: Deuterated compounds like this one are used to study metabolic pathways and enzyme mechanisms due to their altered kinetic isotope effects.
Medicine: It can be used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of (+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications, where the compound acts as an acylating agent to introduce the deuterated acyl group into target molecules .
Comparison with Similar Compounds
(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride can be compared with other acyl chlorides and deuterated compounds:
Properties
Molecular Formula |
C3H4Cl2O |
---|---|
Molecular Weight |
130.99 g/mol |
IUPAC Name |
2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |
InChI Key |
JEQDSBVHLKBEIZ-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)Cl)Cl |
Canonical SMILES |
CC(C(=O)Cl)Cl |
Origin of Product |
United States |
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